

# Spectroscopic Profile of Pentyl Propionate: A Technical Guide

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#### Introduction

**Pentyl propionate** (also known as amyl propionate) is an organic ester with the chemical formula C<sub>8</sub>H<sub>16</sub>O<sub>2</sub>. It is a colorless liquid recognized for its characteristic apple-like odor. This technical guide provides an in-depth overview of the spectroscopic data for **pentyl propionate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a comprehensive reference for the characterization of this compound.

## **Spectroscopic Data**

The following tables summarize the key spectroscopic data for **pentyl propionate**, providing a quantitative basis for its identification and structural elucidation.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR)

The <sup>1</sup>H NMR spectrum of **pentyl propionate** provides information about the different types of protons and their immediate chemical environment.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~4.05	Triplet	2H	-O-CH2-CH2-CH2- CH2-CH3
~2.28	Quartet	2H	-O-CO-CH2-CH3
~1.60	Quintet	2H	-O-CH2-CH2-CH2- CH2-CH3
~1.33	Sextet	2H	-O-CH2-CH2-CH2- CH2-CH3
~1.14	Triplet	3H	-O-CO-CH2-CH3
~0.91	Triplet	3H	-O-CH2-CH2-CH2- CH2-CH3

### <sup>13</sup>C NMR (Carbon-13 NMR)

The <sup>13</sup>C NMR spectrum distinguishes the different carbon atoms within the **pentyl propionate** molecule. The following data is based on predicted values.[1]

Chemical Shift (δ) ppm	Assignment	
~174.5	C=O (Ester Carbonyl)	
~64.5	-O-CH2- (Pentyl Chain)	
~28.3	-O-CH2-CH2- (Pentyl Chain)	
~28.1	-O-CH2-CH2-CH2- (Pentyl Chain)	
~27.7	-CO-CH₂- (Propionyl Chain)	
~22.3	-CH2-CH2-CH3 (Pentyl Chain)	
~13.9	-CH₂-CH₃ (Pentyl Chain)	
~9.2	-CO-CH₂-CH₃ (Propionyl Chain)	



## Infrared (IR) Spectroscopy

The IR spectrum of **pentyl propionate** reveals the presence of its key functional groups.

Wavenumber (cm⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1180	Strong	C-O stretch (ester)

## **Mass Spectrometry (MS)**

The mass spectrum of **pentyl propionate** shows the fragmentation pattern of the molecule upon ionization.

m/z	Relative Intensity	Assignment
144	Low	[M]+ (Molecular Ion)
115	Moderate	[M - C₂H₅] <sup>+</sup>
87	Moderate	[CH₃CH₂COOCH₂]+
71	High	[C₅H11] <sup>+</sup> (Pentyl cation)
57	Very High	[CH₃CH₂CO]+ (Propionyl cation)
43	High	[C <sub>3</sub> H <sub>7</sub> ]+
29	High	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

## **Experimental Protocols**

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid ester like **pentyl propionate**.

## **NMR Spectroscopy**



#### • Sample Preparation:

- Dissolve approximately 10-20 mg of pentyl propionate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).
- Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.
- Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
- Transfer the filtered solution into a clean 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
  - For ¹H NMR, acquire the spectrum using a standard single-pulse sequence. Typically, 8 to 16 scans are sufficient.
  - For <sup>13</sup>C NMR, a greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the <sup>13</sup>C isotope. A proton-decoupled pulse sequence is typically used to simplify the spectrum.

# Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation:
  - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol and allowing it to dry completely.



- Instrument Setup and Data Acquisition:
  - Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
  - Place a single drop of pentyl propionate directly onto the center of the ATR crystal, ensuring the crystal surface is covered.
  - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm<sup>-1</sup>.
  - After the measurement, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

# Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

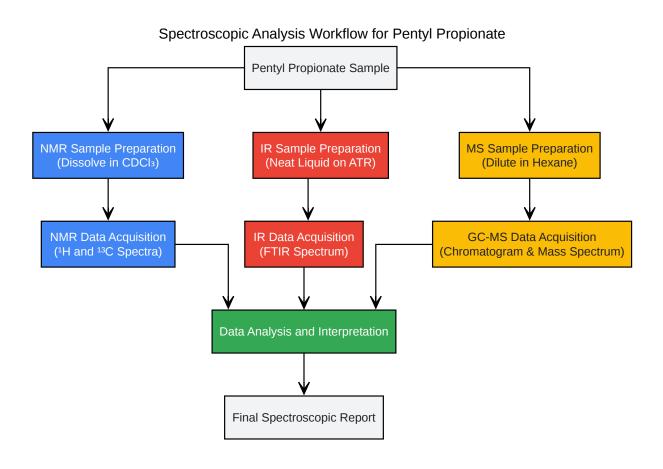
- Sample Preparation:
  - Prepare a dilute solution of pentyl propionate (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
  - Transfer the solution to a GC vial.
- Instrument Setup and Data Acquisition:
  - Gas Chromatograph (GC) Conditions:
    - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness) is suitable.
    - Injector Temperature: 250 °C.
    - Oven Temperature Program: Start at a lower temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.
    - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).



- Mass Spectrometer (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 35 to 350.
- Inject a small volume (e.g., 1 μL) of the prepared sample into the GC-MS system.
- The data system will record the total ion chromatogram and the mass spectrum for each eluting peak.

### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound such as **pentyl propionate**.



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Caption: Workflow for the spectroscopic analysis of **pentyl propionate**.

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### References

- 1. hmdb.ca [hmdb.ca]
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